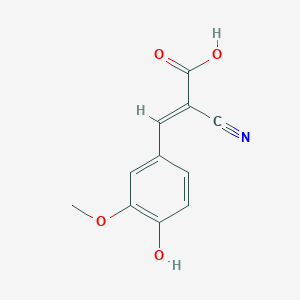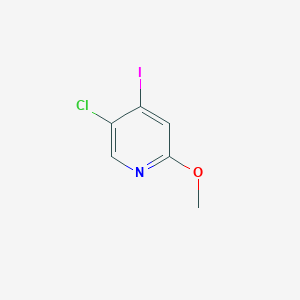
dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
説明
Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound features a 1,2,3-triazole core with a 4-methoxybenzyl group attached to the first position and two carboxylate ester groups at the 4th and 5th positions.
Synthetic Routes and Reaction Conditions:
Huisgen Cycloaddition: One common synthetic route involves the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Click Chemistry: This method is often employed due to its high efficiency and specificity. The reaction conditions typically involve a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and inline monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the triazole ring or the ester groups, resulting in the formation of amines or alcohols.
Substitution: Substitution reactions can occur at the methoxybenzyl group, where various nucleophiles can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC). Conditions often involve an organic solvent like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent, and the reaction is usually carried out in anhydrous ether.
Substitution: Nucleophiles such as hydroxide or halides can be used, with reactions typically performed in polar aprotic solvents like DMF or acetonitrile.
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-diol or 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dimethanol.
Substitution: 1-(4-hydroxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate or 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate.
科学的研究の応用
Chemistry: Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its triazole core is valuable in click chemistry applications, facilitating the creation of complex molecular structures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the modulation of biological pathways and the targeting of specific enzymes or receptors.
Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
作用機序
The mechanism by which dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazole ring can act as a mimic of natural substrates, allowing the compound to modulate biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Pathways: It may interfere with or enhance specific biochemical pathways, leading to therapeutic effects.
類似化合物との比較
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: This compound lacks one of the carboxylate groups, resulting in different reactivity and biological activity.
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-5-carboxylate: The carboxylate group is at a different position, affecting its chemical properties and applications.
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid: This compound has free carboxylic acid groups instead of esters, leading to different solubility and reactivity.
Uniqueness: Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate stands out due to its dual ester groups, which enhance its versatility in chemical synthesis and potential biological applications. Its ability to undergo various reactions and its structural similarity to biologically active molecules make it a valuable compound in research and industry.
特性
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-20-10-6-4-9(5-7-10)8-17-12(14(19)22-3)11(15-16-17)13(18)21-2/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXSIGBKWOVIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141716 | |
| Record name | 4,5-Dimethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126799-88-0 | |
| Record name | 4,5-Dimethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126799-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3033860.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3033861.png)







![4-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3033872.png)

